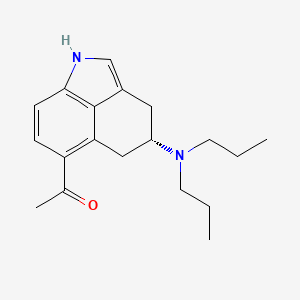

LY 293284

Description

Properties

CAS No. |

141318-62-9 |

|---|---|

Molecular Formula |

C19H26N2O |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1-[(4R)-4-(dipropylamino)-1,3,4,5-tetrahydrobenzo[cd]indol-6-yl]ethanone |

InChI |

InChI=1S/C19H26N2O/c1-4-8-21(9-5-2)15-10-14-12-20-18-7-6-16(13(3)22)17(11-15)19(14)18/h6-7,12,15,20H,4-5,8-11H2,1-3H3/t15-/m0/s1 |

InChI Key |

CKYZLYQSDNLGPT-HNNXBMFYSA-N |

Isomeric SMILES |

CCCN(CCC)[C@H]1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |

Canonical SMILES |

CCCN(CCC)C1CC2=CNC3=C2C(=C(C=C3)C(=O)C)C1 |

Appearance |

Solid powder |

Other CAS No. |

141318-62-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-acetyl-4-(di-n-propylamino)-1,3,4,5-tetrahydrobenz(c,d)indole LY 293284 LY-293284 LY293284 |

Origin of Product |

United States |

Foundational & Exploratory

LY 293284: A Potent and Selective Full Agonist at the 5-HT1A Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY 293284, also known as (-)-4R-6-acetyl-4-(di-n-propylamino)1,3,4,5-tetrahydrobenz[c,d]indole, is a conformationally restricted tryptamine (B22526) derivative that has demonstrated high potency and selectivity as a full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its robust pharmacological profile, characterized by high binding affinity and significant in vivo and in vitro functional activity, establishes it as a valuable tool for investigating 5-HT1A receptor-mediated physiological effects and as a potential scaffold for the development of novel therapeutics targeting serotonergic pathways. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound's action as a 5-HT1A receptor full agonist.

Introduction to 5-HT1A Receptor Agonism

The 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of serotonergic neurotransmission in the central nervous system.[2][3] These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala.[2][4] Activation of 5-HT1A receptors is associated with a range of physiological and behavioral effects, including anxiolysis, antidepressant actions, and modulation of mood and cognition.[2][5]

Agonists at the 5-HT1A receptor can be categorized as full or partial agonists based on their intrinsic efficacy. A full agonist is a ligand that binds to and activates a receptor, eliciting the maximal possible response that the receptor is capable of producing. In contrast, a partial agonist binds and activates the receptor but has only partial efficacy relative to a full agonist. This compound has been characterized as a full agonist at the 5-HT1A receptor.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize this compound as a high-potency 5-HT1A receptor full agonist.

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Receptor/Tissue | Reference |

| Ki | 0.07 nM | 5-HT1A Receptor | [1] |

Table 2: In Vivo Potency (ED50) of this compound for Presynaptic 5-HT1A Receptor-Mediated Effects

| Effect | ED50 (s.c.) | Species | Reference |

| Decrease in hypothalamic 5-HIAA levels | 2.9 µg/kg | Rat | [1] |

| Decrease in dorsal raphe neuron firing rate | 0.08 µg/kg | Rat | [1] |

| Reduction in body temperature | 3.6 µg/kg | Rat | [1] |

Table 3: In Vivo Potency of this compound for Postsynaptic 5-HT1A Receptor-Mediated Effects

| Effect | ED50 or MED (s.c.) | Species | Reference |

| Elevation of serum corticosterone | 9.7 µg/kg (ED50) | Rat | [1] |

| Induction of lower lip retraction | 3 µg/kg (MED) | Rat | [1] |

| Induction of flat body posture | 3 µg/kg (MED) | Rat | [1] |

Table 4: Comparative In Vivo Potency of this compound and 8-OH-DPAT

| Model/Effect | Potency Ratio (this compound vs. 8-OH-DPAT) | Reference |

| Pigeon Conflict Model (Anxiolytic) | ~100x more potent | [1] |

| Rat Forced Swim Model (Antidepressant) | 30-35x more potent | [1] |

| Drug Discrimination (Pigeon) | ~10x more potent | [1] |

| Reduction in Ejaculatory Latency (Male Rat) | ~10x more potent | [1] |

Signaling Pathways of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to inhibitory G-proteins (Gi/o).[2][3] However, evidence suggests that 5-HT1A receptors can also signal through other pathways, demonstrating functional selectivity.[3][7]

Caption: Canonical Gi/o-coupled signaling pathway of the 5-HT1A receptor.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's pharmacological profile. Below are generalized protocols for key experiments used to evaluate 5-HT1A receptor agonists.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT1A receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing a high density of 5-HT1A receptors (e.g., from transfected HEK293 cells or bovine hippocampal tissue) are prepared through homogenization and centrifugation.[8]

-

Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and a range of concentrations of the unlabeled test compound (this compound).[9]

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.[5]

Methodology:

-

Cell Culture and Treatment: Cells expressing 5-HT1A receptors are cultured and then treated with varying concentrations of this compound. Forskolin is often used to stimulate adenylyl cyclase to establish a baseline of cAMP production.

-

Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured. This can be done using various methods, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.[10][11]

-

Data Analysis: The concentration of the agonist that produces 50% of the maximal inhibition of cAMP production (EC50) is determined. The maximal inhibition (Emax) is also calculated to assess the intrinsic activity of the compound.

Logical Framework of Full Agonist Activity

The characterization of this compound as a full agonist is based on a logical progression of experimental observations.

Caption: Logical framework for classifying this compound as a full agonist.

Conclusion

The comprehensive data presented in this guide unequivocally establish this compound as a highly potent and selective full agonist at the 5-HT1A receptor. Its high binding affinity, coupled with robust functional activity in both in vitro and in vivo models, underscores its significance as a pharmacological tool. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for researchers utilizing this compound to further elucidate the role of the 5-HT1A receptor in health and disease and to guide the development of next-generation therapeutics targeting the serotonergic system.

References

- 1. Pharmacological characterization of LY293284: A 5-HT1A receptor agonist with high potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative effects of novel 5-HT1A receptor ligands, LY293284, LY315712 and LY297996, on plus-maze anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 8. Synthesis and in vivo evaluation of a novel 5-HT1A receptor agonist radioligand [O-methyl- 11C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)dione in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In-Depth Pharmacological Profile of LY293284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY293284, developed by Eli Lilly, is a potent and highly selective full agonist for the serotonin (B10506) 1A (5-HT1A) receptor.[1] This technical guide provides a comprehensive overview of the pharmacological properties of LY293284, including its binding affinity, in vitro and in vivo functional activities, and the underlying signaling pathways. Detailed methodologies for key experimental procedures are provided to facilitate the replication and extension of these findings. All quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

LY293284, with the chemical name (-)-4R-6-acetyl-4-(di-n-propylamino)1,3,4,5-tetrahydrobenz[c,d]indole, is a conformationally restricted tryptamine (B22526) derivative.[1] It was designed as a structural analog of serotonin where an acetyl group serves as a bioisostere for the 5-hydroxyl group.[1] Its high potency and remarkable selectivity for the 5-HT1A receptor make it an invaluable tool for elucidating the physiological and behavioral roles of this receptor subtype.

In Vitro Profile

Receptor Binding Affinity

LY293284 exhibits high affinity for the 5-HT1A receptor. Ligand displacement studies have determined its binding affinity, as summarized in the table below.

Table 1: Radioligand Binding Affinity of LY293284

| Receptor | Radioligand | Tissue Source | Kᵢ (nM) |

| 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | 0.07 |

Data from Foreman et al., 1994.[1]

Receptor Selectivity

A key feature of LY293284 is its exceptional selectivity for the 5-HT1A receptor over other monoaminergic receptors. Foreman and colleagues reported that LY293284 shows over 1000-fold selectivity for the 5-HT1A receptor, with no significant affinity for a wide range of other serotonin, dopamine, adrenergic, and other neurotransmitter receptors at concentrations within three orders of magnitude of its 5-HT1A affinity.[1]

In Vivo Profile

A series of in vivo studies in animal models have demonstrated the potent agonistic effects of LY293284 on both presynaptic and postsynaptic 5-HT1A receptors.

Presynaptic Effects

Activation of presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus leads to a reduction in serotonin synthesis and neuronal firing.

Table 2: In Vivo Presynaptic Effects of LY293284 in Rats

| Parameter | Effect | ED₅₀ (µg/kg, s.c.) |

| Hypothalamic 5-HIAA Levels | Decrease | 2.9 |

| Dorsal Raphe Neuron Firing Rate | Decrease | 0.08 |

Data from Foreman et al., 1994.[1]

Postsynaptic Effects

LY293284 elicits several physiological and behavioral responses consistent with the activation of postsynaptic 5-HT1A receptors.

Table 3: In Vivo Postsynaptic Effects of LY293284 in Rats

| Parameter | Effect | ED₅₀ (µg/kg, s.c.) |

| Body Temperature | Decrease | 3.6 |

| Serum Corticosterone (B1669441) Levels | Increase | 9.7 |

Data from Foreman et al., 1994.[1]

Behavioral Effects

LY293284 has been shown to be highly potent in behavioral models predictive of anxiolytic and antidepressant activity.

Table 4: Behavioral Effects of LY293284

| Model | Species | Effect | Potency vs. 8-OH-DPAT |

| Pigeon Conflict Model | Pigeon | Increased punished responding | 100x more potent |

| Rat Forced Swim Model | Rat | Decreased immobility | 30-35x more potent |

Data from Foreman et al., 1994.[1]

Signaling Pathway

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.

Caption: 5-HT1A Receptor Signaling Pathway Activated by LY293284.

Upon activation by an agonist such as LY293284, the 5-HT1A receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state of various downstream effector proteins, ultimately leading to a cellular response such as neuronal hyperpolarization.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Caption: Workflow for Radioligand Binding Assay.

-

Membrane Preparation: Rat hippocampi are homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in assay buffer.

-

Assay Incubation: Membranes are incubated with a fixed concentration of the radioligand [³H]8-OH-DPAT and varying concentrations of the unlabeled test compound (LY293284). The incubation is carried out in a final volume of 250 µL at 25°C for 60 minutes.

-

Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Measurement of Hypothalamic 5-HIAA

This protocol outlines the measurement of the major serotonin metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the hypothalamus of rats.

-

Animal Dosing and Tissue Collection: Rats are administered LY293284 or vehicle subcutaneously. At a specified time point, the animals are euthanized, and the hypothalamus is rapidly dissected and frozen.

-

Sample Preparation: The hypothalamic tissue is homogenized in a solution containing an internal standard. Proteins are precipitated, and the supernatant is collected for analysis.

-

HPLC Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and an electrochemical detector.

-

Quantification: The concentration of 5-HIAA is determined by comparing the peak area of 5-HIAA in the sample to that of a standard curve, normalized to the internal standard.

In Vivo Electrophysiology

This protocol describes the recording of the firing rate of dorsal raphe serotonergic neurons.

-

Animal Preparation: Rats are anesthetized, and a recording microelectrode is stereotaxically lowered into the dorsal raphe nucleus.

-

Neuron Identification: Serotonergic neurons are identified based on their characteristic slow, regular firing pattern and long-duration action potentials.

-

Drug Administration and Recording: A stable baseline firing rate is recorded before the subcutaneous administration of LY293284. The firing rate is then continuously monitored to determine the drug's effect.

-

Data Analysis: The change in firing rate from baseline is calculated and expressed as a percentage of inhibition.

Measurement of Drug-Induced Hypothermia

This protocol details the assessment of changes in body temperature in rats following drug administration.

-

Baseline Temperature Measurement: The core body temperature of the rats is measured using a rectal probe until a stable baseline is achieved.

-

Drug Administration: LY293284 or vehicle is administered subcutaneously.

-

Post-Dosing Temperature Measurement: Body temperature is recorded at regular intervals for a specified duration after drug administration.

-

Data Analysis: The maximum decrease in body temperature from baseline is determined for each animal, and the ED₅₀ is calculated.

Measurement of Serum Corticosterone

This protocol describes the quantification of corticosterone levels in rat serum.

-

Animal Dosing and Blood Collection: Rats are administered LY293284 or vehicle. At the time of peak effect, trunk blood is collected following decapitation.

-

Serum Preparation: The blood is allowed to clot, and serum is separated by centrifugation.

-

Radioimmunoassay (RIA): Serum corticosterone levels are measured using a commercially available radioimmunoassay kit. This competitive assay involves the incubation of the serum sample with a known amount of radiolabeled corticosterone and a specific antibody.

-

Data Analysis: The amount of corticosterone in the sample is determined by comparing the displacement of the radiolabeled corticosterone with a standard curve.

Pigeon Conflict Model

This behavioral assay is used to assess the anxiolytic potential of a compound.

-

Training: Pigeons are trained to peck a key for a food reward. A conflict is then introduced where pecking is intermittently punished with a mild electric shock.

-

Drug Administration: The pigeons are administered LY293284 or vehicle before the test session.

-

Testing: The number of responses during the punished and unpunished periods is recorded.

-

Data Analysis: An anxiolytic effect is indicated by a selective increase in the rate of responding during the punished periods.

Rat Forced Swim Test

This is a widely used behavioral model to screen for antidepressant-like activity.

-

Pre-test Session: On the first day, rats are placed individually in a cylinder of water for 15 minutes, from which they cannot escape.

-

Drug Administration: Following the pre-test, rats are treated with LY293284 or vehicle.

-

Test Session: 24 hours after the pre-test, the rats are placed back in the water cylinder for 5 minutes, and their behavior (immobility, swimming, and climbing) is recorded.

-

Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.

Conclusion

LY293284 is a highly potent and selective 5-HT1A receptor full agonist that serves as a critical pharmacological tool. Its well-characterized in vitro and in vivo profiles, coupled with the detailed experimental methodologies provided herein, offer a solid foundation for researchers investigating the role of the 5-HT1A receptor in health and disease. The comprehensive data presented in this guide will be valuable for drug discovery and development professionals seeking to design novel therapeutics targeting the serotonergic system.

References

LY 293284: A Potent and Selective 5-HT1A Receptor Agonist for Interrogating Serotonergic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LY 293284, chemically known as (-)-4R-6-acetyl-4-(di-n-propylamino)1,3,4,5-tetrahydrobenz[c,d]indole, is a highly potent and selective full agonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its remarkable affinity and selectivity make it an invaluable pharmacological tool for elucidating the complex roles of the 5-HT1A receptor in various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, experimental methodologies for its use, and its application in studying serotonergic signaling pathways. The information presented herein is intended to support researchers in designing and executing robust experiments to further our understanding of the serotonergic system.

Introduction to this compound and the 5-HT1A Receptor

The 5-HT1A receptor, a subtype of serotonin receptor, is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the raphe nuclei, hippocampus, septum, amygdala, and cortex.[3] These receptors are strategically located on both the presynaptic and postsynaptic membranes of neurons.[3] Presynaptic 5-HT1A autoreceptors, located on the cell bodies and dendrites of serotonergic neurons in the raphe nuclei, function to inhibit serotonin synthesis and release, thus acting as a key negative feedback mechanism.[3][4] Postsynaptic 5-HT1A receptors, found on non-serotonergic neurons in various brain regions, mediate the physiological effects of serotonin.[3]

The activation of 5-HT1A receptors is implicated in a wide array of neurological functions, including mood, anxiety, cognition, and memory.[3][5][6] Consequently, pharmacological agents that target the 5-HT1A receptor are of significant interest for the treatment of psychiatric and neurological disorders such as anxiety, depression, and schizophrenia.[5][6] this compound, with its high potency and selectivity, serves as a powerful tool to dissect the specific contributions of the 5-HT1A receptor to these processes.

Pharmacological Profile of this compound

This compound is a conformationally restricted tryptamine (B22526) derivative that exhibits exceptional affinity and selectivity for the 5-HT1A receptor.[1] Its pharmacological characteristics have been extensively documented in various in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and in vivo potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) | Reference |

| 5-HT1A | 0.07 nM | [1] |

| Other Monoaminergic Receptors | No significant affinity within 3 orders of magnitude | [1] |

Table 2: In Vivo Potency of this compound in Rodent Models

| Presynaptic Activity Marker | ED50 (s.c.) | Species | Reference |

| Decrease in Hypothalamic 5-HIAA Levels | 2.9 µg/kg | Rat | [1] |

| Decrease in Dorsal Raphe Neuron Firing Rate | 0.08 µg/kg | Rat | [1] |

| Postsynaptic Activity Marker | ED50 or MED (s.c.) | Species | Reference |

| Reduction in Body Temperature | 3.6 µg/kg | Rat | [1] |

| Elevation of Serum Corticosterone Levels | 9.7 µg/kg | Rat | [1] |

| Induction of Lower Lip Retraction (MED) | 3 µg/kg | Rat | [1] |

| Induction of Flat Body Posture (MED) | 3 µg/kg | Rat | [1] |

| Reduction in Ejaculatory Latency (Maximal Effect) | 0.01 µg/kg | Rat | [1] |

| Behavioral Model | Potency Comparison | Species | Reference |

| Pigeon Conflict Model (Anxiolytic-like Activity) | 100x more potent than 8-OH-DPAT | Pigeon | [1] |

| Rat Forced Swim Model (Antidepressant-like Activity) | 30-35x more potent than 8-OH-DPAT | Rat | [1] |

| Drug Discrimination Test | 10x more potent than 8-OH-DPAT | Pigeon | [1] |

Experimental Protocols

The following sections outline the general methodologies for key experiments utilizing this compound to study serotonergic pathways. These protocols are based on standard pharmacological and behavioral assays.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue known to have high 5-HT1A receptor density (e.g., hippocampus).

-

Radioligand Binding: Incubate the prepared membranes with a constant concentration of a radiolabeled 5-HT1A receptor ligand (e.g., [3H]8-OH-DPAT) and increasing concentrations of unlabeled this compound.

-

Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Electrophysiology

Objective: To measure the effect of this compound on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Methodology:

-

Animal Preparation: Anesthetize a rat and place it in a stereotaxic frame.

-

Electrode Implantation: Surgically expose the skull and drill a small hole over the dorsal raphe nucleus. Lower a recording microelectrode into the target area.

-

Neuronal Identification: Identify serotonergic neurons based on their characteristic slow and regular firing pattern.

-

Drug Administration: Administer this compound systemically (e.g., via subcutaneous injection) in increasing doses.

-

Recording and Analysis: Record the firing rate of the identified neurons before and after each dose of this compound. Analyze the data to determine the dose-dependent inhibitory effect of the compound.

Behavioral Assays

Objective: To assess the in vivo effects of this compound on behaviors known to be modulated by the 5-HT1A receptor.

Methodology (Example: Forced Swim Test in Rats):

-

Pre-test Session: On the first day, place each rat individually in a cylinder of water for a 15-minute pre-swim session.

-

Drug Administration: On the second day, administer this compound or a vehicle control to the rats.

-

Test Session: After a specified pre-treatment time, place the rats back into the water cylinder for a 5-minute test session.

-

Behavioral Scoring: Videotape the session and score the duration of immobility, swimming, and climbing behaviors.

-

Data Analysis: Compare the duration of immobility between the this compound-treated group and the control group to assess the antidepressant-like effect.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the action of this compound and its experimental investigation.

Caption: Mechanism of action of this compound on serotonergic neurotransmission.

Caption: Workflow for a 5-HT1A receptor binding assay.

Caption: 5-HT1A receptor-mediated intracellular signaling cascade.

Conclusion

This compound stands out as a superior pharmacological tool for the investigation of the serotonergic system due to its exceptional potency and selectivity for the 5-HT1A receptor. Its ability to potently activate both presynaptic and postsynaptic 5-HT1A receptors allows for detailed in vitro and in vivo studies to unravel the multifaceted roles of this receptor in health and disease. The data and methodologies presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of serotonergic pathways and to aid in the development of novel therapeutics targeting the 5-HT1A receptor.

References

- 1. Pharmacological characterization of LY293284: A 5-HT1A receptor agonist with high potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY-293284 - Wikipedia [en.wikipedia.org]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 5. What are 5-HT1A receptor partial agonists and how do they work? [synapse.patsnap.com]

- 6. Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

The Discovery and Pharmacological History of LY293284: A Potent and Selective 5-HT1A Receptor Agonist

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of LY293284, a potent and highly selective 5-HT1A receptor full agonist. Developed by the pharmaceutical company Eli Lilly, LY293284, chemically known as (-)-4R-6-acetyl-4-(di-n-propylamino)1,3,4,5-tetrahydrobenz[c,d]indole, emerged from research focused on creating conformationally restricted tryptamine (B22526) derivatives. This document details its mechanism of action, supported by extensive in vitro and in vivo data, and presents detailed experimental protocols for key assays used in its evaluation. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams. While LY293284 was initially investigated for its therapeutic potential, it primarily serves as a valuable research tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor.

Introduction and Discovery

LY293284 was developed and characterized by scientists at Eli Lilly and Company in the early 1990s.[1][2] The discovery of this compound was part of a broader effort to design novel ligands with high affinity and selectivity for specific serotonin (B10506) (5-HT) receptor subtypes. LY293284 is a conformationally restricted tryptamine derivative, with a key structural feature being the substitution of the hydroxyl group of serotonin with an acetyl group.[3] This modification, coupled with its rigid tetracyclic structure, contributes to its high potency and selectivity for the 5-HT1A receptor.

Initial pharmacological profiling, published in 1994 by Foreman et al., established LY293284 as a potent and selective 5-HT1A receptor agonist.[3] This seminal work laid the foundation for its use as a research tool to explore the functions of the 5-HT1A receptor in various physiological processes, including those related to anxiety, depression, and sexual behavior.

Chemical Synthesis

While the specific, detailed, step-by-step synthesis protocol for LY293284 is proprietary to Eli Lilly and not extensively detailed in publicly available literature, the general synthetic routes for 4-amino-1,3,4,5-tetrahydrobenz[c,d]indoles have been described. These methods typically start from indole-3-carboxaldehyde (B46971) and involve multiple steps to construct the tetracyclic core and introduce the necessary functional groups. The synthesis of the specific enantiomer, (-)-4R-6-acetyl-4-(di-n-propylamino)1,3,4,5-tetrahydrobenz[c,d]indole, would require stereoselective synthesis or chiral resolution steps to obtain the desired stereochemistry.

Pharmacological Profile

The pharmacological activity of LY293284 has been extensively characterized through a variety of in vitro and in vivo assays. These studies have consistently demonstrated its high affinity and selectivity as a 5-HT1A receptor agonist.

In Vitro Characterization

In vitro studies were crucial in determining the binding affinity and selectivity of LY293284 for the 5-HT1A receptor.

Table 1: In Vitro Receptor Binding Affinity of LY293284

| Receptor Subtype | Binding Affinity (Ki, nM) |

| 5-HT1A | 0.07 |

| Other Monoaminergic Receptors | >1000-fold lower affinity |

Data sourced from Foreman et al. (1994).[3]

In Vivo Characterization

A battery of in vivo tests was conducted to assess the physiological and behavioral effects of LY293284, providing further evidence for its potent 5-HT1A agonist activity. The compound was found to be significantly more potent than the well-characterized 5-HT1A agonist, 8-hydroxy-2-(di-n-propylamino)-tetralin (8-OH-DPAT).

Table 2: In Vivo Pharmacological Effects of LY293284 in Rats and Pigeons

| Assay | Species | Parameter Measured | LY293284 ED50/MED | 8-OH-DPAT ED50/MED |

| Hypothalamic 5-HIAA Levels | Rat | Decrease in 5-HIAA | 2.9 µg/kg s.c. | 15-45 times higher |

| Dorsal Raphe Neuron Firing | Rat | Decrease in firing rate | 0.08 µg/kg s.c. | 15-45 times higher |

| Body Temperature | Rat | Reduction in temperature | 3.6 µg/kg s.c. | 15-45 times higher |

| Serum Corticosterone | Rat | Elevation of corticosterone | 9.7 µg/kg s.c. | 222.4 µg/kg s.c. |

| 5-HT Syndrome | Rat | Lower lip retraction, flat posture | 3 µg/kg s.c. (MED) | 100 µg/kg s.c. (MED) |

| Drug Discrimination | Pigeon | 8-OH-DPAT-like discriminative stimulus | 10 times more potent | - |

| Sexual Behavior | Rat | Reduction in ejaculatory latency | 0.01 µg/kg s.c. (maximal effect) | ~10 times higher |

| Pigeon Conflict Model | Pigeon | Increase in punished responding | 100 times more potent | - |

| Rat Forced Swim Model | Rat | Decrease in immobility time | 30-35 times more potent | - |

Data compiled from Foreman et al. (1994).[3]

Mechanism of Action and Signaling Pathways

LY293284 acts as a full agonist at the 5-HT1A receptor, a member of the G-protein coupled receptor (GPCR) superfamily. These receptors are coupled to Gi/o proteins. Activation of the 5-HT1A receptor by an agonist like LY293284 initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, influences the activity of downstream effectors such as protein kinase A (PKA). Additionally, activation of Gi/o proteins can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the pharmacological characterization of LY293284.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LY293284 for the 5-HT1A receptor.

Materials:

-

Membrane preparations from cells expressing the 5-HT1A receptor (e.g., rat hippocampal membranes).

-

Radioligand: [³H]8-OH-DPAT.

-

Test compound: LY293284.

-

Non-specific binding control: Serotonin (5-HT) at a high concentration.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of LY293284.

-

In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]8-OH-DPAT, and varying concentrations of LY293284 or buffer (for total binding) or excess 5-HT (for non-specific binding).

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a set duration (e.g., 30 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of LY293284 that inhibits 50% of specific [³H]8-OH-DPAT binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Measurement of Hypothalamic 5-HIAA Levels

Objective: To assess the presynaptic 5-HT1A receptor activity of LY293284 by measuring its effect on serotonin turnover.

Materials:

-

Male rats.

-

LY293284.

-

Anesthetic.

-

Dissection tools.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Administer LY293284 or vehicle subcutaneously (s.c.) to the rats.

-

After a predetermined time, euthanize the animals and rapidly dissect the hypothalamus.

-

Homogenize the tissue in a suitable buffer.

-

Centrifuge the homogenate to remove cellular debris.

-

Analyze the supernatant for 5-hydroxyindoleacetic acid (5-HIAA) concentration using an HPLC-ED system.

-

Compare the 5-HIAA levels in the drug-treated group to the vehicle-treated group.

Electrophysiological Recording of Dorsal Raphe Neurons

Objective: To measure the effect of LY293284 on the firing rate of serotonergic neurons in the dorsal raphe nucleus.

Materials:

-

Male rats.

-

Anesthetic (e.g., chloral (B1216628) hydrate).

-

Stereotaxic apparatus.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

LY293284.

Procedure:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Lower a recording microelectrode into the dorsal raphe nucleus.

-

Identify serotonergic neurons based on their characteristic slow and regular firing pattern.

-

Record the baseline firing rate of a single neuron.

-

Administer LY293284 intravenously (i.v.) or subcutaneously (s.c.).

-

Record the change in the neuron's firing rate following drug administration.

Rat Forced Swim Test

Objective: To evaluate the antidepressant-like activity of LY293284.

Materials:

-

Male rats.

-

A cylindrical container filled with water (25°C).

-

LY293284.

-

Video recording and analysis software.

Procedure:

-

On day one (pre-test), place each rat in the water cylinder for 15 minutes.

-

On day two (test session), administer LY293284 or vehicle.

-

After a specified pre-treatment time, place the rats back into the water cylinder for 5 minutes.

-

Record the session and score the duration of immobility.

-

A decrease in immobility time is indicative of an antidepressant-like effect.

Conclusion

LY293284, a product of Eli Lilly's research endeavors, stands out as a highly potent and selective 5-HT1A receptor agonist. Its discovery and thorough pharmacological characterization have provided the scientific community with an invaluable tool for probing the intricate roles of the 5-HT1A receptor in the central nervous system. The data consistently demonstrate its powerful effects on both presynaptic and postsynaptic 5-HT1A receptors, influencing a range of physiological and behavioral outcomes. While its path to clinical application has not been prominent, its significance in fundamental neuroscience research is undisputed. This technical guide consolidates the key findings and methodologies associated with LY293284, serving as a comprehensive resource for researchers in the field of neuropharmacology and drug development.

References

- 1. Modifications of the sexual activity in male rats following administration of antiserotoninergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lilly.com [lilly.com]

- 3. Anxiolytic and antidepressant mechanisms of 5-HT1A drugs in the pigeon: contributions from behavioral studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of LY293284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of LY293284, a potent and highly selective 5-HT1A receptor agonist. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data on binding affinity, experimental methodologies, and associated signaling pathways.

Core Data Presentation: Binding Affinity Profile

LY293284 demonstrates exceptionally high affinity for the human 5-HT1A receptor, with a reported inhibition constant (Ki) of 0.07 nM.[1] Its selectivity is a key feature, exhibiting no significant affinity for a range of other monoaminergic receptors at concentrations within three orders of magnitude of its 5-HT1A binding affinity.[1] This high selectivity minimizes the potential for off-target effects, making it a valuable tool for studying 5-HT1A receptor-mediated pharmacology.

| Receptor Subtype | Ligand | Ki (nM) | Species | Tissue/Cell Line | Reference |

| Serotonin 5-HT1A | LY293284 | 0.07 | Human | Recombinant Cells | [1] |

| Other Monoaminergic Receptors (including Dopamine, Adrenergic, Histamine subtypes) | LY293284 | > 70 | Not Specified | Not Specified | [1] |

Note: The Ki value for other monoaminergic receptors is inferred from the statement that LY293284 has "no affinity for other monoaminergic receptors within 3 orders of magnitude" of its 5-HT1A Ki of 0.07 nM.

Experimental Protocols

The determination of in vitro binding affinity is critical for characterizing the pharmacological profile of a compound. A standard method for this is the radioligand displacement assay. Below is a detailed, representative protocol for a 5-HT1A receptor binding assay, similar to what would be used to determine the binding affinity of a compound like LY293284.

Radioligand Displacement Assay for 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., LY293284) for the 5-HT1A receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Test Compound: LY293284

-

Radioligand: [³H]8-OH-DPAT (a standard 5-HT1A agonist radioligand)

-

Receptor Source: Membranes prepared from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or brain tissue homogenates (e.g., rat hippocampus).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4

-

Non-specific Binding Control: Serotonin (5-HT) or another high-affinity 5-HT1A ligand at a high concentration (e.g., 10 µM).

-

Filtration Apparatus: Cell harvester with glass fiber filters.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Receptor membranes + [³H]8-OH-DPAT + assay buffer.

-

Non-specific Binding: Receptor membranes + [³H]8-OH-DPAT + high concentration of non-labeled 5-HT.

-

Displacement: Receptor membranes + [³H]8-OH-DPAT + varying concentrations of the test compound (LY293284).

-

-

Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

Signaling Pathway of the 5-HT1A Receptor

Activation of the 5-HT1A receptor by an agonist such as LY293284 initiates a cascade of intracellular signaling events. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow for Radioligand Displacement Assay

The following diagram outlines the key steps in a typical radioligand displacement assay used to determine the binding affinity of a test compound.

Caption: Radioligand Displacement Assay Workflow.

References

LY293284: A Technical Guide on its Influence on Neuronal Firing via 5-HT1A Receptor Agonism

Disclaimer: Initial research indicates a common misconception regarding the pharmacological profile of LY293284. This compound is not an AMPA receptor antagonist. This guide provides an in-depth analysis of LY293284 as a potent and selective 5-HT1A receptor full agonist and its subsequent effects on neuronal firing, based on available scientific literature.

Executive Summary

LY293284, a research chemical developed by Eli Lilly, is a conformationally restricted tryptamine (B22526) derivative.[1] It demonstrates high potency and selectivity as a full agonist for the 5-HT1A serotonin (B10506) receptor, with over 1000 times greater selectivity for this receptor subtype compared to other serotonin receptors and monoaminergic targets.[1][2] Its primary mechanism of action involves the activation of 5-HT1A receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission. This agonism leads to a reduction in the firing rate of serotonergic neurons, a key indicator of its presynaptic activity. This guide will detail the quantitative effects of LY293284 on neuronal firing, the experimental methodologies used to determine these effects, and the underlying signaling pathways.

Quantitative Effects on Neuronal Firing

The principal effect of LY293284 on neuronal activity is a dose-dependent decrease in the firing rate of serotonergic neurons located in the dorsal raphe nucleus. This is a characteristic effect of 5-HT1A receptor agonists, which act on presynaptic autoreceptors to inhibit neuron firing and subsequent serotonin release.

| Parameter | Value (ED50) | Species | Administration Route | Reference |

| Dorsal Raphe Serotonergic Neuron Firing Rate | 0.08 µg/kg | Rat | Subcutaneous (s.c.) | [1] |

| Hypothalamic 5-HIAA Levels (an index of serotonin metabolism) | 2.9 µg/kg | Rat | Subcutaneous (s.c.) | [1] |

Experimental Protocols

The following outlines the methodology employed in the electrophysiological experiments to assess the impact of LY293284 on neuronal firing as described in the cited literature.

In Vivo Electrophysiology in Rats

-

Animal Model: Male rats were utilized for the in vivo electrophysiological recordings.

-

Anesthesia: The specific anesthetic regimen was not detailed in the provided abstracts but is a standard component of such studies.

-

Recording Site: Extracellular single-unit recordings were performed in the dorsal raphe nucleus, a region with a high density of serotonergic neurons.

-

Neuron Identification: Serotonergic neurons were identified based on their characteristic slow and regular firing patterns.

-

Drug Administration: LY293284 was administered subcutaneously (s.c.) in cumulative doses to generate a dose-response curve.

-

Data Analysis: The primary endpoint was the change in the firing rate of individual serotonergic neurons following the administration of LY293284. The dose required to produce a 50% reduction in the baseline firing rate (ED50) was calculated.

Signaling Pathways and Visualizations

Activation of the 5-HT1A receptor by LY293284 initiates an intracellular signaling cascade that ultimately leads to neuronal inhibition.

Caption: Signaling pathway of LY293284 via the 5-HT1A receptor.

Experimental Workflow Visualization

The general workflow for assessing the in vivo electrophysiological effects of LY293284 can be summarized as follows.

Caption: Experimental workflow for in vivo electrophysiology.

Conclusion

LY293284 is a powerful research tool for investigating the role of the 5-HT1A receptor system. Its primary effect on neuronal firing is inhibitory, specifically reducing the activity of serotonergic neurons in the dorsal raphe nucleus. This action is consistent with its classification as a potent and selective 5-HT1A receptor agonist. The quantitative data and established experimental protocols provide a solid foundation for further research into the therapeutic potential of compounds targeting this receptor. It is crucial for researchers to accurately identify the mechanism of action of such compounds to guide their investigations effectively.

References

Safety and Toxicity Profile of LY293284: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: LY293284 is a research chemical developed by Eli Lilly and Company.[1] Comprehensive, publicly available safety and toxicity data, such as LD50 and NOAEL values from dedicated toxicology studies, are limited. This guide synthesizes available pharmacological information for LY293284 with the known safety profile of potent and selective 5-HT1A receptor full agonists to provide a representative overview of its potential safety and toxicity. The information herein is intended for research and drug development professionals and should not be interpreted as a definitive safety assessment for human use.

Introduction

LY293284 is a potent and highly selective full agonist for the 5-HT1A serotonin (B10506) receptor.[1] Developed by Eli Lilly, it has been utilized as a research tool to investigate the roles of the 5-HT1A receptor in various physiological and pathological processes.[1] Understanding the safety and toxicity profile of LY293284 is crucial for its appropriate use in preclinical research and for anticipating potential adverse effects in the context of drug development. This technical guide provides a summary of the known and inferred safety profile of LY293284, with a focus on its mechanism of action.

Mechanism of Action and Potential for Toxicity

LY293284's pharmacological activity is primarily mediated through its high-affinity binding to and activation of 5-HT1A receptors. These receptors are widely distributed throughout the central nervous system and are involved in regulating mood, anxiety, and other neurological functions.

The primary toxicological concern associated with potent 5-HT1A receptor agonists is the induction of Serotonin Syndrome , a potentially life-threatening condition resulting from excessive serotonergic activity in the central nervous system.[2][3]

Signaling Pathway of 5-HT1A Receptor Activation

Preclinical Safety and Toxicity Profile

Table 1: Inferred Acute Toxicity Profile of LY293284

| Parameter | Species | Route of Administration | Observation | Reference |

| Primary Toxicity | Rodents, Canines | Systemic (e.g., s.c., i.p., i.v.) | Serotonin Syndrome | Inferred from class effects[2][3] |

| Behavioral Effects | Canines | Systemic | Flattened body posture, increased panting, agitation | [4] |

| Anxiogenic Effects | Animals | Systemic | Observed in animal studies | [1] |

Table 2: Potential Signs and Symptoms of Serotonin Syndrome in Animals

| System | Clinical Signs |

| Autonomic | Hyperthermia, tachycardia, mydriasis, diaphoresis |

| Neuromuscular | Tremor, hyperreflexia, myoclonus, rigidity |

| Mental Status | Agitation, confusion, restlessness |

Experimental Protocols

Detailed experimental protocols for safety and toxicity studies of LY293284 are not publicly available. However, a standard preclinical safety evaluation would typically involve the following experimental workflows.

Workflow for Acute Toxicity Assessment

Summary and Conclusion

LY293284 is a valuable research tool due to its high potency and selectivity as a 5-HT1A receptor full agonist. While specific public data on its toxicity is scarce, its pharmacological profile strongly suggests that the primary safety concern is the potential for inducing Serotonin Syndrome, a known class effect of potent serotonergic agents. Researchers using LY293284 should be aware of the potential for anxiogenic effects and other behavioral changes in animal models. Any in vivo studies should be carefully designed to monitor for signs of serotonergic overstimulation. The information provided in this guide, based on the known pharmacology of 5-HT1A agonists, should serve as a foundational resource for the safe handling and use of LY293284 in a research setting. Further dedicated toxicology studies would be necessary to fully characterize its safety profile for any potential clinical development.

References

- 1. LY-293284 - Wikipedia [en.wikipedia.org]

- 2. Two cases of mild serotonin toxicity via 5-hydroxytryptamine 1A receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin Syndrome | VCA Animal Hospitals [vcahospitals.com]

- 4. Effect of 5-HT1A receptor agonists and antagonists on canine cataplexy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LY293284

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY293284 is a potent and selective full agonist for the 5-HT1A serotonin (B10506) receptor.[1] Developed by Eli Lilly, this research chemical is a valuable tool for investigating the in vivo roles of the 5-HT1A receptor.[1] Its high affinity (Ki of 0.07 nM) and over 1000-fold selectivity over other serotonin receptor subtypes make it a precise pharmacological instrument.[1][2] These application notes provide an overview of in vivo study protocols and key data for LY293284.

Mechanism of Action

LY293284 is a conformationally restricted tryptamine (B22526) derivative that acts as a full agonist at the 5-HT1A receptor.[2] As a 5-HT1A receptor agonist, it can modulate both presynaptic and postsynaptic serotonergic transmission.[2] Presynaptically, it inhibits the firing of serotonergic neurons in the dorsal raphe nucleus and reduces serotonin synthesis and release.[2] Postsynaptically, it can elicit various physiological and behavioral responses.[2]

Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon agonist binding, such as with LY293284, the receptor activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a reduction in neuronal excitability.

Caption: 5-HT1A Receptor Signaling Pathway activated by LY293284.

Quantitative In Vivo Data Summary

The following tables summarize the reported in vivo efficacy of LY293284 in various preclinical models. All doses are administered subcutaneously (s.c.).

| Presynaptic Activity Marker | Animal Model | ED50 (µg/kg, s.c.) | Reference |

| Decreased Hypothalamic 5-HIAA Levels | Rat | 2.9 | [2] |

| Decreased Dorsal Raphe Neuron Firing Rate | Rat | 0.08 | [2] |

| Postsynaptic Activity and Behavioral Models | Animal Model | ED50 or MED (µg/kg, s.c.) | Reference |

| Reduction in Body Temperature | Rat | 3.6 (ED50) | [2] |

| Elevation of Serum Corticosterone | Rat | 9.7 (ED50) | [2] |

| Lower Lip Retraction | Rat | 3 (MED) | [2] |

| Flat Body Posture | Rat | 3 (MED) | [2] |

| Reduced Ejaculatory Latency | Male Rat | 0.01 (Maximal effect) | [2] |

| Increased Punished Responding (Anxiolytic-like) | Pigeon | ~100x more potent than 8-OH-DPAT | [2] |

| Decreased Immobility Time (Antidepressant-like) | Rat (Forced Swim) | ~30x more potent than 8-OH-DPAT | [2] |

| Decreased Defecation Rate (Antidepressant-like) | Rat (Forced Swim) | ~35x more potent than 8-OH-DPAT | [2] |

ED50: Half maximal effective dose; MED: Minimum effective dose; 5-HIAA: 5-hydroxyindoleacetic acid.

Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving LY293284.

Protocol 1: Assessment of Presynaptic Activity - Hypothalamic 5-HIAA Levels

Objective: To determine the effect of LY293284 on serotonin turnover by measuring the concentration of its major metabolite, 5-HIAA, in the hypothalamus.

Experimental Workflow:

Caption: Workflow for measuring hypothalamic 5-HIAA levels.

Materials:

-

LY293284

-

Vehicle (e.g., saline)

-

Male rats (e.g., Sprague-Dawley, 200-250g)

-

Syringes and needles for subcutaneous injection

-

Dissection tools

-

Homogenizer

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

-

Animal Acclimation: House male rats in a controlled environment (12:12 h light:dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation: Dissolve LY293284 in the appropriate vehicle to the desired concentrations.

-

Drug Administration: Administer LY293284 or vehicle subcutaneously to the rats.

-

Time Course: Euthanize animals at a specific time point post-injection (typically 30-60 minutes).

-

Tissue Collection: Rapidly decapitate the animals, remove the brains, and place them on an ice-cold surface.

-

Dissection: Dissect the hypothalamus from each brain.

-

Sample Preparation: Weigh the tissue and homogenize it in an appropriate buffer (e.g., perchloric acid).

-

Analysis: Centrifuge the homogenate and filter the supernatant. Analyze the supernatant for 5-HIAA content using an HPLC-ECD system.

-

Data Analysis: Express 5-HIAA levels as ng/g of tissue and calculate the ED50 value.

Protocol 2: Assessment of Postsynaptic Activity - Core Body Temperature

Objective: To measure the hypothermic effect of LY293284, a characteristic response mediated by postsynaptic 5-HT1A receptors.

Experimental Workflow:

Caption: Workflow for core body temperature measurement.

Materials:

-

LY293284

-

Vehicle

-

Male rats

-

Rectal thermometer or telemetry system

Procedure:

-

Animal Acclimation: Acclimate rats as described in Protocol 1.

-

Baseline Measurement: Measure the baseline core body temperature of each rat.

-

Drug Administration: Administer LY293284 or vehicle subcutaneously.

-

Temperature Monitoring: Measure rectal temperature at regular intervals (e.g., 15, 30, 60, and 90 minutes) post-injection.

-

Data Analysis: Calculate the change in body temperature from baseline for each animal and at each time point. Determine the ED50 for the maximal hypothermic effect.

Protocol 3: Assessment of Anxiolytic-like Activity - Pigeon Conflict Model

Objective: To evaluate the anxiolytic-like properties of LY293284 using a conflict paradigm in pigeons.

Procedure Outline:

-

Animal Training: Pigeons are trained to peck a key for food reward under a multiple-schedule paradigm. One component involves a variable-interval schedule of food reinforcement. The other component involves a fixed-ratio schedule where responding is punished with a mild electric shock.

-

Drug Administration: Pigeons are administered LY293284 or vehicle prior to the experimental session.

-

Behavioral Testing: The rate of responding in both the punished and unpunished components is recorded.

-

Data Analysis: Anxiolytic-like activity is indicated by an increase in the rate of punished responding. The potency of LY293284 can be compared to a standard anxiolytic like 8-OH-DPAT.[2]

Protocol 4: Assessment of Antidepressant-like Activity - Rat Forced Swim Test

Objective: To assess the antidepressant-like effects of LY293284 by measuring immobility time in the forced swim test.

Procedure Outline:

-

Pre-test Session: On day 1, rats are placed individually in a cylinder of water for 15 minutes.

-

Drug Administration: On day 2, LY293284 or vehicle is administered subcutaneously.

-

Test Session: Approximately 30-60 minutes after drug administration, rats are placed back in the water cylinder for 5 minutes.

-

Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. A decrease in immobility time is indicative of an antidepressant-like effect. Defecation rate can also be measured as an additional endpoint.[2]

Safety Precautions

LY293284 is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for LY 293284 Administration in the Forced Swim Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of the Forced Swim Test

The FST is predicated on the observation that when rodents are placed in an inescapable cylinder of water, they will initially struggle but eventually adopt an immobile posture, floating and making only the minimal movements necessary to keep their head above water. This immobility is interpreted as a state of "behavioral despair." Antidepressant compounds are known to reduce the duration of immobility, increasing active behaviors such as swimming and climbing.

Data Presentation: Expected Effects of AMPA Receptor PAMs in the Forced Swim Test

The following tables summarize representative quantitative data from studies investigating the effects of AMPA receptor positive allosteric modulators in the rodent forced swim test. This data can be used as a reference for designing experiments with LY 293284 and for interpreting the expected outcomes.

Table 1: Effect of the AMPA Receptor PAM CX717 on Immobility Time in the Rat Forced Swim Test

| Treatment Group | Dose (mg/kg, i.p.) | Time Post-Injection | Mean Immobility Time (seconds) ± SEM | Percent Reduction in Immobility vs. Vehicle |

| Vehicle | - | 30 min | 125 ± 10 | - |

| CX717 | 1.0 | 30 min | 75 ± 8 | 40% |

| CX717 | 3.0 | 30 min | 60 ± 7 | 52% |

| CX717 | 10.0 | 30 min | 55 ± 6 | 56% |

Note: Data is hypothetical and representative of typical results observed with AMPA receptor PAMs. A rapid onset of action is a key characteristic.[1]

Table 2: Effect of Pre-treatment with an AMPA Receptor Antagonist on the Antidepressant-Like Effects of a PAM

| Pre-treatment (i.p.) | Treatment (i.p.) | Dose (mg/kg) | Mean Immobility Time (seconds) ± SEM |

| Vehicle | Vehicle | - / - | 130 ± 12 |

| Vehicle | AMPA PAM | - / 5.0 | 65 ± 9 |

| NBQX (AMPA Antagonist) | AMPA PAM | 10.0 / 5.0 | 120 ± 11 |

Note: This table illustrates that the antidepressant-like effects of AMPA PAMs are mediated through the AMPA receptor, as they are blocked by a selective antagonist like NBQX.[2][3]

Experimental Protocols

Protocol 1: Forced Swim Test in Rats

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

This compound

-

Vehicle (e.g., saline, 10% Tween 80 in saline)

-

Forced swim apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Video recording equipment

-

Stopwatch or automated tracking software

Procedure:

Day 1: Pre-test Session (15 minutes)

-

Acclimatize rats to the testing room for at least 1 hour before the experiment.

-

Gently place each rat individually into the swim cylinder for a 15-minute pre-swim session.

-

After 15 minutes, remove the rat from the water, dry it with a towel, and return it to its home cage.

-

The pre-test session habituates the animals to the procedure and induces a stable baseline of immobility for the test day.

Day 2: Test Session (5 minutes)

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).

-

Place the rat in the swim cylinder.

-

Record the behavior for a 5-minute test session.

-

An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Alternatively, use a video tracking system to automate the scoring of behavior.

-

At the end of the session, remove the rat, dry it, and return it to its home cage.

Protocol 2: Forced Swim Test in Mice

Materials:

-

Male C57BL/6 or CD-1 mice (20-25 g)

-

This compound

-

Vehicle

-

Forced swim apparatus: A transparent plastic beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Video recording equipment

-

Stopwatch or automated tracking software

Procedure:

Single Test Session (6 minutes)

-

Acclimatize mice to the testing room for at least 1 hour.

-

Administer this compound or vehicle.

-

Place each mouse individually into the beaker.

-

The total duration of the test is 6 minutes. The first 2 minutes are considered a habituation period and are not scored.

-

During the subsequent 4 minutes, record the total time the mouse spends immobile.

-

After the 6-minute session, remove the mouse, dry it, and place it in a clean, dry cage with a heat source before returning it to its home cage.

Mandatory Visualizations

Discussion and Interpretation of Results

A significant reduction in immobility time in the FST following administration of this compound, as compared to the vehicle-treated group, would be indicative of an antidepressant-like effect. It is crucial to include a positive control group (e.g., a known antidepressant like imipramine (B1671792) or fluoxetine) to validate the assay.

The proposed mechanism of action for the antidepressant-like effects of AMPA receptor PAMs like this compound involves the potentiation of AMPA receptor function, leading to increased calcium influx and the activation of downstream signaling cascades. These cascades include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK) pathway.[4][5] These pathways converge on the phosphorylation of the transcription factor CREB (cAMP response element-binding protein), which in turn promotes the synthesis and release of neurotrophic factors such as brain-derived neurotrophic factor (BDNF).[6] Increased BDNF is associated with enhanced synaptic plasticity, neurogenesis, and ultimately, antidepressant effects. Additionally, the protein p11 has also been implicated as a downstream target contributing to these effects.[1]

To confirm that the observed effects are specifically mediated by AMPA receptor modulation, a separate experiment can be conducted where animals are pre-treated with a selective AMPA receptor antagonist (e.g., NBQX) prior to the administration of this compound. A reversal of the antidepressant-like effect by the antagonist would provide strong evidence for an AMPA receptor-mediated mechanism.

It is also important to conduct control experiments to ensure that the observed effects are not due to a general increase in locomotor activity, which could lead to a false positive result. This can be assessed using an open-field test.

By following these detailed protocols and considering the expected outcomes and underlying mechanisms, researchers can effectively evaluate the potential antidepressant-like properties of this compound using the forced swim test.

References

- 1. Antidepressant-Like Effects of CX717, a Positive Allosteric Modulator of AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of AMPA Receptors in the Antidepressant-Like Effects of Lithium in the Mouse Tail Suspension Test and Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The involvement of NMDA and AMPA receptors in the mechanism of antidepressant-like action of zinc in the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The AMPA receptor code of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Presynaptic AMPA Receptors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA receptor potentiators as novel antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing LY 293284 for Injection: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the preparation of LY 293284 for injection in a research setting. This compound is a potent and selective 5-HT1A receptor full agonist.[1] Proper preparation of this compound for in vivo injection is critical for accurate and reproducible experimental results. Due to the limited availability of specific solubility and formulation data for this compound in the public domain, this guide outlines a systematic approach to developing a suitable injectable formulation, emphasizing preliminary solubility and stability assessments.

Physicochemical Properties and Solubility Determination

Table 1: Recommended Solvents for Initial Solubility Screening

| Solvent/Vehicle System | Rationale for Use | Key Considerations |

| Dimethyl Sulfoxide (DMSO) | A powerful, aprotic solvent capable of dissolving a wide range of organic compounds. | Potential for toxicity at higher concentrations. Often used to prepare high-concentration stock solutions that are then diluted into a final injection vehicle. |

| Ethanol (EtOH) | A commonly used co-solvent that can improve the solubility of hydrophobic compounds. | Can cause irritation and hemolysis at high concentrations. |

| Propylene Glycol (PG) | A viscous, colorless liquid that is miscible with water and is a common co-solvent in injectable formulations. | Can be hypertonic and may cause local irritation. |

| Polyethylene (B3416737) Glycol 400 (PEG 400) | A low-molecular-weight grade of polyethylene glycol that is a common vehicle for poorly water-soluble drugs. | Can cause hypertension and bradycardia in some animal models, which may interfere with cardiovascular studies.[2] |

| N,N-Dimethylacetamide (DMA) | A strong, aprotic solvent used as a co-solvent for poorly soluble compounds. | Should be used with caution due to potential toxicity. |

| Saline (0.9% NaCl) | The primary aqueous vehicle for achieving isotonicity. | This compound is likely to have very low solubility in saline alone. |

| 20% DMA / 40% PG / 40% PEG 400 (DPP) | A co-solvent system demonstrated to be effective for solubilizing poorly soluble compounds for intravenous administration in preclinical studies.[2] | Offers a good balance of solubilizing power and reduced cardiovascular side effects compared to PEG 400 alone.[2] |

Experimental Protocol: Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each selected solvent or vehicle system in a clean vial.

-

Ensure the amount of powder added is sufficient to result in a visible excess of undissolved solid.

-

-

Equilibration:

-

Tightly cap the vials.

-

Agitate the solutions at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved compound.

-

Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) that is compatible with the solvent used.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution to determine the solubility in mg/mL.

-

Preparation of Injectable Formulations

Once the solubility in various solvents is determined, a suitable vehicle for injection can be formulated. The goal is to create a solution that is sterile, isotonic, and has a pH within a physiologically acceptable range (typically pH 5-9) to minimize irritation and ensure the stability of the compound.[3]

Protocol 1: DMSO-Based Stock Solution with Subsequent Dilution

This is a common method for compounds that are highly soluble in DMSO but poorly soluble in aqueous solutions.

-

Stock Solution Preparation:

-

Based on the determined solubility, weigh the required amount of this compound.

-

Dissolve the compound in a minimal amount of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

-

Ensure complete dissolution, using gentle warming or vortexing if necessary.

-

-

Dilution into Final Vehicle:

-

The final injection vehicle should be prepared separately. A common vehicle is a mixture of a co-solvent and an aqueous component. For example, a vehicle could be prepared with a specific ratio of PEG 400 and sterile saline.

-

Slowly add the DMSO stock solution to the final injection vehicle while vortexing to prevent precipitation. The final concentration of DMSO in the injected solution should be minimized (ideally ≤10%) to reduce potential toxicity.

-

-

Final Checks:

-

Visually inspect the final solution for any signs of precipitation.

-

If possible, measure the pH and adjust if necessary using sterile, dilute HCl or NaOH.

-

Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

-

Protocol 2: Co-Solvent Formulation

This protocol is suitable if this compound has sufficient solubility in a co-solvent mixture.

-

Vehicle Preparation:

-

Prepare the co-solvent vehicle. For example, a vehicle of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol 400 (DPP) has been shown to be effective for poorly soluble compounds in preclinical rat models.[2]

-

-

Dissolution of this compound:

-

Weigh the required amount of this compound.

-

Directly dissolve the compound in the prepared co-solvent vehicle.

-

Use gentle warming or sonication to aid dissolution if necessary.

-

-

Final Checks:

-

Ensure the solution is clear and free of particulates.

-

Sterile filter the solution through a 0.22 µm syringe filter into a sterile vial.

-

Stability and Storage

The stability of this compound in the prepared solution is critical for ensuring accurate dosing.

Table 2: Recommended Storage Conditions for this compound Solutions

| Storage Condition | Recommended Duration | Notes |

| Stock Solution in DMSO | Short-term (1-2 weeks) at 2-8 °C. Long-term (months) at -20 °C or -80 °C. | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

| Final Injection Solution | Should be prepared fresh before each experiment. | If short-term storage is necessary, store at 2-8 °C and protect from light. Visually inspect for precipitation before use. |

Experimental Protocol: Preliminary Stability Assessment

-

Prepare the final injectable formulation of this compound.

-